N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions typically include the use of a catalyst such as piperidine in an ethanol solvent. The intermediate compounds are then treated with chloroacetyl chloride to yield the final product .
Chemical Reactions Analysis
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use as an anti-tubercular agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules . Additionally, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties.
Benzo[d]thiazole-2-thiol derivatives: These compounds have been studied for their antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c1-2-17-11-8-14-20-21(17)26-24(30-20)27(15-16-9-4-3-5-10-16)23(28)22-25-18-12-6-7-13-19(18)29-22/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPUXIDDMFQQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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